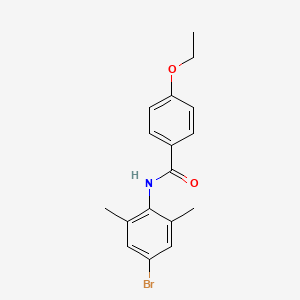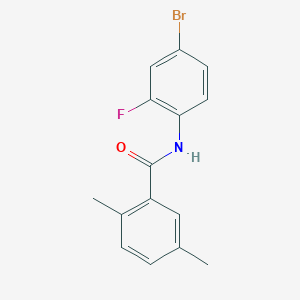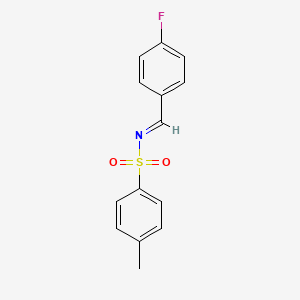![molecular formula C17H18ClNO2S B5813642 3-[(4-chlorophenyl)thio]-N-(2-ethoxyphenyl)propanamide](/img/structure/B5813642.png)
3-[(4-chlorophenyl)thio]-N-(2-ethoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-chlorophenyl)thio]-N-(2-ethoxyphenyl)propanamide is a chemical compound that is commonly referred to as CCTEP. This compound has been the focus of scientific research due to its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of CCTEP is not fully understood, but it is believed to act as a modulator of the immune system. It has been shown to inhibit the production of pro-inflammatory cytokines and to promote the production of anti-inflammatory cytokines. Additionally, CCTEP has been found to inhibit the activity of certain enzymes involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
CCTEP has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of disease. Additionally, CCTEP has been found to inhibit the growth and metastasis of tumors in animal models. CCTEP has also been shown to have a neuroprotective effect in animal models of neurological diseases.
実験室実験の利点と制限
One advantage of using CCTEP in lab experiments is its specificity for certain targets, such as immune cells and tumor cells. This allows researchers to study the effects of CCTEP on these cells without affecting other cells in the body. However, one limitation of using CCTEP in lab experiments is its potential toxicity. CCTEP has been found to be toxic at high doses, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on CCTEP. One area of research is the development of more potent and selective CCTEP analogs. Additionally, further studies are needed to fully understand the mechanism of action of CCTEP and its potential therapeutic applications. Finally, more research is needed to determine the safety and efficacy of CCTEP in human clinical trials.
Conclusion:
In conclusion, CCTEP is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and neuroprotective properties. While there are advantages to using CCTEP in lab experiments, its potential toxicity can be a limitation. Future research on CCTEP should focus on the development of more potent and selective analogs, as well as the safety and efficacy of CCTEP in human clinical trials.
合成法
The synthesis of CCTEP involves the reaction of 4-chlorothiophenol with 2-ethoxybenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with 3-aminopropionitrile to yield CCTEP. This synthesis method has been optimized to produce high yields of pure CCTEP.
科学的研究の応用
CCTEP has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been investigated as a treatment for various inflammatory diseases, including multiple sclerosis and rheumatoid arthritis. Additionally, CCTEP has been found to have anti-tumor activity and has been studied as a potential cancer treatment.
特性
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(2-ethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c1-2-21-16-6-4-3-5-15(16)19-17(20)11-12-22-14-9-7-13(18)8-10-14/h3-10H,2,11-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPQFYMXPSVGFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-mesityl-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5813568.png)
![1-[(2,3,5-trimethylphenoxy)acetyl]indoline](/img/structure/B5813583.png)

![N-(3-chloro-4-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5813599.png)


![3-[(4-methoxybenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5813621.png)
![N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)-2-furamide](/img/structure/B5813641.png)
![N-[2-(aminocarbonyl)phenyl]-2-naphthamide](/img/structure/B5813653.png)
![3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5813658.png)
![N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5813660.png)

![2-[(3-aminobenzoyl)amino]benzoic acid](/img/structure/B5813685.png)